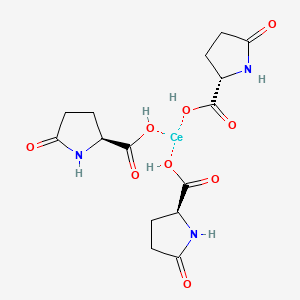
Tris(5-oxo-L-prolinato-N1,O2)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)cerium typically involves the reaction of cerium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the cerium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity cerium salts and 5-oxo-L-proline, along with precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the 5-oxo-L-proline ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Scientific Research Applications
Tris(5-oxo-L-prolinato-N1,O2)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in materials science for the synthesis of advanced materials with unique properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)cerium exerts its effects involves the coordination of the cerium ion with the 5-oxo-L-proline ligands. This coordination alters the electronic properties of the cerium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tris(5-oxo-L-prolinato-N1,O2)aluminium: A similar coordination compound with aluminium instead of cerium. It has different chemical properties and applications due to the different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: Another analogous compound with iron, which exhibits distinct redox behavior and catalytic properties.
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)cerium is unique due to the specific properties imparted by the cerium ion, such as its redox activity and coordination chemistry. These properties make it particularly valuable in applications requiring strong oxidizing agents or specific catalytic functions.
Properties
CAS No. |
74060-41-6 |
|---|---|
Molecular Formula |
C15H21CeN3O9 |
Molecular Weight |
527.46 g/mol |
IUPAC Name |
cerium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ce/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChI Key |
CSUFSPLONQLGBE-ZRIQBPNSSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Ce] |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


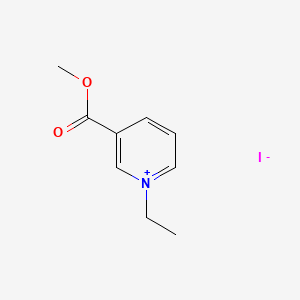
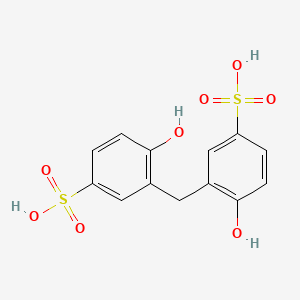
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
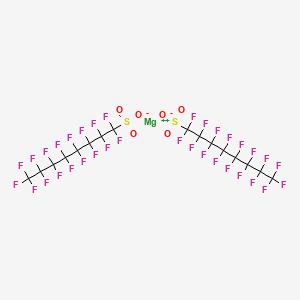
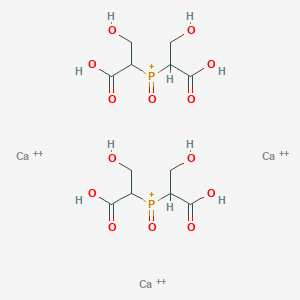
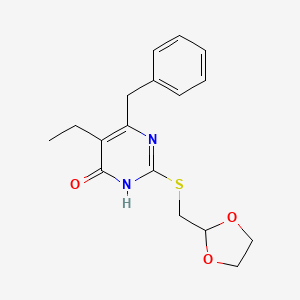
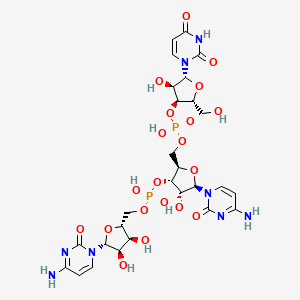
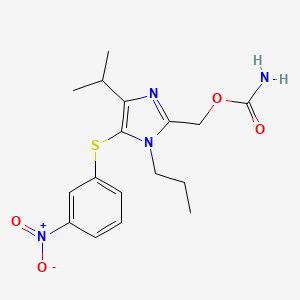
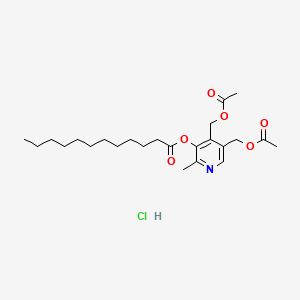
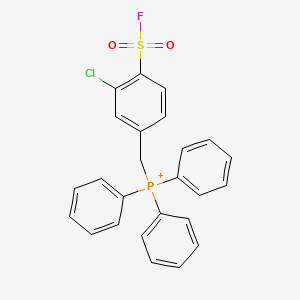
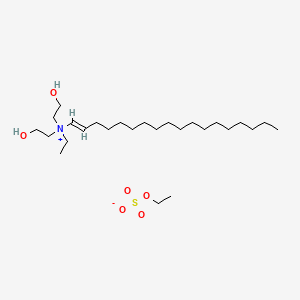

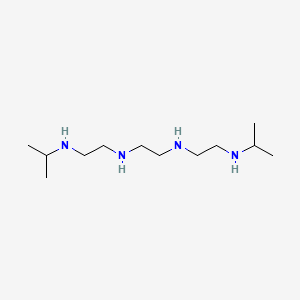
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
